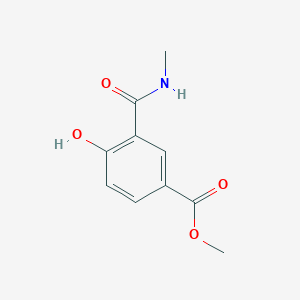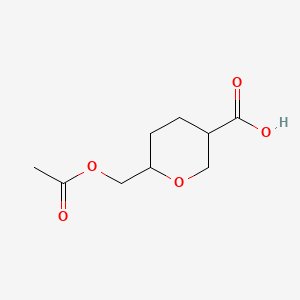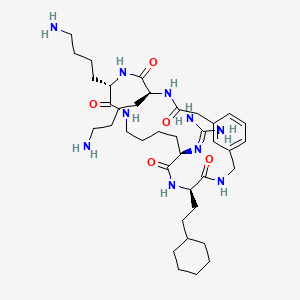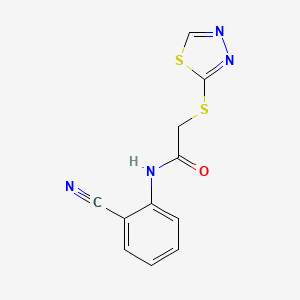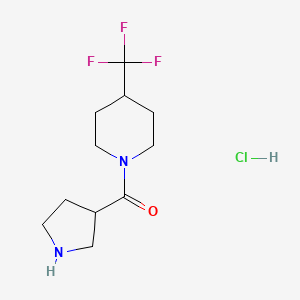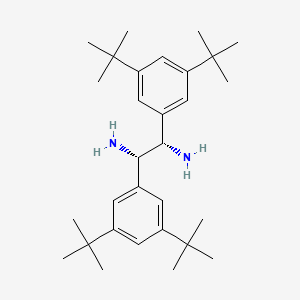
(1S,2S)-1,2-bis(3,5-di-tert-butylphenyl)ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-1,2-bis(3,5-di-tert-butylphenyl)ethane-1,2-diamine is a chiral diamine compound characterized by the presence of two bulky tert-butylphenyl groups attached to an ethane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1,2-bis(3,5-di-tert-butylphenyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-di-tert-butylbenzaldehyde and a suitable chiral diamine precursor.
Condensation Reaction: The aldehyde groups of 3,5-di-tert-butylbenzaldehyde are condensed with the chiral diamine precursor under acidic or basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
化学反応の分析
Types of Reactions
(1S,2S)-1,2-bis(3,5-di-tert-butylphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imines or amides, while reduction may produce secondary or tertiary amines.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Synthesis: It can serve as a building block in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, providing insights into enzyme function and regulation.
Medicine
Drug Development:
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which (1S,2S)-1,2-bis(3,5-di-tert-butylphenyl)ethane-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bulky tert-butyl groups may influence the binding affinity and selectivity of the compound for its targets, affecting the overall activity and specificity.
類似化合物との比較
Similar Compounds
(1R,2R)-1,2-bis(3,5-di-tert-butylphenyl)ethane-1,2-diamine: The enantiomer of the compound with similar structural features but different stereochemistry.
1,2-bis(3,5-di-tert-butylphenyl)ethane-1,2-diol: A related compound with hydroxyl groups instead of amine groups.
Uniqueness
(1S,2S)-1,2-bis(3,5-di-tert-butylphenyl)ethane-1,2-diamine is unique due to its specific chiral configuration and the presence of bulky tert-butyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C30H48N2 |
|---|---|
分子量 |
436.7 g/mol |
IUPAC名 |
(1S,2S)-1,2-bis(3,5-ditert-butylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C30H48N2/c1-27(2,3)21-13-19(14-22(17-21)28(4,5)6)25(31)26(32)20-15-23(29(7,8)9)18-24(16-20)30(10,11)12/h13-18,25-26H,31-32H2,1-12H3/t25-,26-/m0/s1 |
InChIキー |
JLFJNSDYSHGRJL-UIOOFZCWSA-N |
異性体SMILES |
CC(C)(C)C1=CC(=CC(=C1)[C@@H]([C@H](C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)N)N)C(C)(C)C |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(C(C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)N)N)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


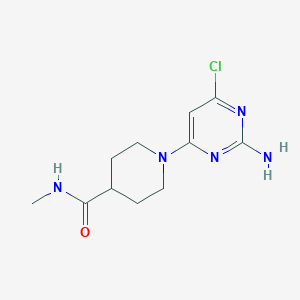
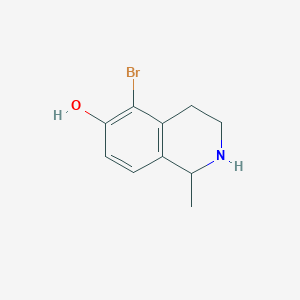
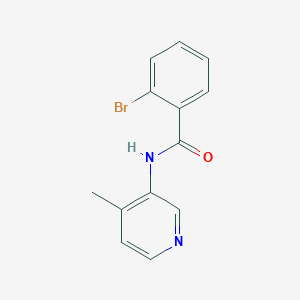
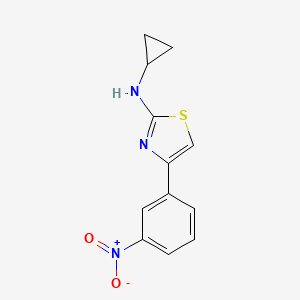
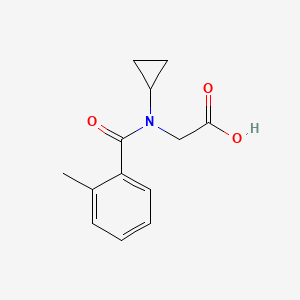
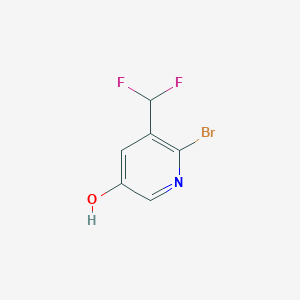
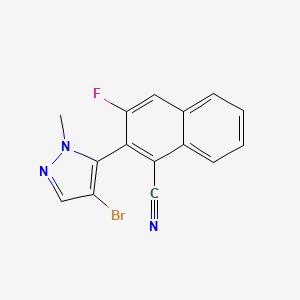
![(4Z)-2,5-bis(4-methoxyphenyl)-4-[1-(morpholin-4-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14905461.png)

